molecular formula C18H22FN3O2S B2951211 N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921885-38-3

N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2951211
CAS No.: 921885-38-3
M. Wt: 363.45
InChI Key: PHQKICLOAWMOPP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921885-38-3) is a synthetic organic compound with a molecular formula of C18H22FN3O2S and a molecular weight of 363.45 g/mol . This acetamide derivative features a complex structure incorporating several pharmacologically relevant motifs, including a cyclopentyl group, a 2-fluorobenzylthio ether, and a hydroxymethyl-substituted imidazole ring . The presence of these functional groups makes it a valuable intermediate for medicinal chemistry research and drug discovery programs. The fluorobenzyl moiety, in particular, is a common structural element in the design of bioactive molecules, as the introduction of fluorine can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in the development of new therapeutic agents. This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c19-16-8-4-1-5-13(16)12-25-18-20-9-15(11-23)22(18)10-17(24)21-14-6-2-3-7-14/h1,4-5,8-9,14,23H,2-3,6-7,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQKICLOAWMOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant studies that provide insight into its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Cyclopentyl group : A five-membered saturated ring that may influence lipophilicity and membrane permeability.
  • Imidazole ring : Known for its role in biological systems, particularly in enzyme active sites and as a part of various pharmaceuticals.
  • Fluorobenzyl thioether : The presence of fluorine can enhance metabolic stability and alter biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with imidazole moieties often interact with GPCRs, which play crucial roles in signal transduction pathways. Studies have shown that modifications to the imidazole structure can affect receptor affinity and selectivity .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or infectious diseases.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, making this compound a candidate for further investigation in antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential inhibition of viral replication
Enzyme InhibitionPossible inhibition of specific metabolic enzymes
GPCR InteractionModulation of GPCR signaling pathways

Case Studies and Research Findings

  • Antiviral Studies : A study focusing on similar imidazole derivatives found that they exhibited significant antiviral activity against various strains of viruses, suggesting that this compound could share similar properties .
  • Enzyme Activity Assays : In vitro assays demonstrated that compounds with structural similarities inhibited key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer models .
  • GPCR Modulation : Research indicates that imidazole-containing compounds can modulate GPCR activity, impacting downstream signaling pathways associated with inflammation and immune responses .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (CAS: 921844-99-7) C₁₉H₂₃FN₄O₃S 406.5 Cyclopentyl, 2-fluorobenzylthio, 5-hydroxymethyl-imidazole High polarity (hydroxymethyl), potential metabolic stability (thioether linkage)
2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide (CAS: 923195-12-4) C₁₅H₁₈ClN₃O₂S 339.8 Ethyl, 2-chlorobenzylthio, 5-hydroxymethyl-imidazole Lower molecular weight, increased lipophilicity (chlorine vs. fluorine)
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA) C₁₂H₁₁FN₄O₃ 278.2 4-fluorobenzyl, 2-nitro-imidazole Electron-withdrawing nitro group, potential radiosensitizer properties
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide (CAS: 736169-76-9) C₂₁H₂₀N₄O₃S₂ 440.5 Cyclopropyl, benzenesulfonyl, phenyl-imidazole High steric bulk (sulfonyl group), potential protease inhibition activity

Solubility and Stability

  • The target compound ’s hydroxymethyl group likely enhances aqueous solubility compared to analogs with nitro (e.g., [19F]FBNA ) or sulfonyl groups (e.g., CAS: 736169-76-9 ).
  • The chlorobenzyl analog (CAS: 923195-12-4 ) exhibits higher lipophilicity (Cl > F in electronegativity), which may improve membrane permeability but reduce solubility.

Table 2: Functional Group Impact on Activity

Substituent Compound Example Potential Biological Effect
5-Hydroxymethyl Target Compound Enhanced solubility; hydrogen bonding with biological targets (e.g., enzymes, receptors)
2-Nitroimidazole [19F]FBNA Hypoxia-targeting properties; applications in imaging or radiotherapy
Benzenesulfonyl CAS: 736169-76-9 Electron-withdrawing effects; potential inhibition of sulfhydryl-dependent enzymes
Chlorobenzylthio CAS: 923195-12-4 Increased lipophilicity; improved blood-brain barrier penetration
  • Docking Studies : highlights that imidazole-thioether analogs (e.g., 9c) exhibit distinct binding poses in enzymatic pockets, suggesting the target compound’s fluorobenzylthio and hydroxymethyl groups may optimize target engagement .

Q & A

What synthetic methodologies are reported for this compound, and what key reaction conditions influence yield?

Basic
The synthesis involves multi-step reactions, typically starting with imidazole precursors and aryl thiol derivatives. Key steps include nucleophilic substitution for thioether formation and subsequent acetylation. For analogous compounds, reactions are conducted under reflux (80–110°C) in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine. A molar ratio of 1:1.2 (imidazole to thiol) and reaction times of 6–12 hours yield >60% product. Post-synthesis purification uses recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) .

Which spectroscopic techniques confirm the compound’s structure, and what diagnostic features are critical?

Basic
¹H NMR and IR are essential. Key NMR signals include:

  • Hydroxymethyl (-CH2OH): δ 4.5–4.7 ppm (triplet, 2H) and δ 2.5–3.5 ppm (broad -OH).
  • Fluorobenzyl aromatic protons: δ 7.2–7.4 ppm (multiplet).
  • Thioether (-S-): Absence of S-H stretch in IR (2500–2600 cm⁻¹) and C-S vibration near 700 cm⁻¹.
    Elemental analysis (C, H, N, S) must align with theoretical values (±0.4% deviation). Discrepancies >0.5% indicate impurities requiring repurification .

How can statistical experimental design optimize synthesis yield and purity?

Advanced
Response Surface Methodology (RSM) with Central Composite Design (CCD) efficiently optimizes multi-step reactions. Variables include:

  • Molar ratios (1.0–1.5)
  • Temperature (70–120°C)
  • Catalyst concentration (0.5–2.0 mol%)
    A 3³ factorial design (15–20 runs) identifies optimal conditions. For similar imidazoles, RSM achieved 85% yield at 95°C and 1.25:1 molar ratio, validated via ANOVA (p < 0.05) . Post-optimization, sensitivity analysis ensures robustness against parameter fluctuations.

How should researchers resolve discrepancies between experimental and theoretical elemental analysis data?

Advanced
Discrepancies >0.3% require:

Repeat combustion analysis with controlled oxygen flow.

High-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]⁺, <5 ppm error).

HPLC purity assessment (≥95% by area).
If inconsistencies persist, adjust synthesis conditions (e.g., stoichiometry of cyclopentylamine during acetylation reduced nitrogen deviation from 0.6% to 0.1% in analogs) .

What computational strategies predict biological target interactions, and how are docking results validated?

Advanced
Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates binding to targets like kinases. The compound’s 3D structure is minimized using DFT (B3LYP/6-31G*). Valid docking poses show:

  • π-π stacking with Phe residues.
  • Hydrogen bonds to catalytic residues.
    Experimental validation includes:
  • Competitive binding assays (IC50 measurements).
  • Site-directed mutagenesis of predicted binding residues.
    In studies, analogs with docking scores <−8.0 kcal/mol exhibited 50–100 nM activity in enzyme assays .

What scale-up strategies maintain purity during gram-scale synthesis?

Advanced
Key considerations:

  • Solvent selection: Replace THF with toluene for better heat dissipation.
  • Controlled reagent addition: Syringe pumps for slow thiol addition (2 hours) to prevent overheating.
  • Purification: Replace column chromatography with fractional crystallization (ethanol → hexane gradient).
    At 10-gram scale, agitation ≥500 rpm during crystallization ensures uniform particle size (50–100 µm) and 85–90% purity .

How is impurity profiling conducted, and what analytical methods identify by-products?

Advanced
HPLC-UV (C18 column, acetonitrile:phosphate buffer pH 7.4 = 65:35) detects impurities at λ=254 nm. For quantitation:

  • Limit of detection (LOD): 0.1% area.
  • Mass spectrometry (LC-MS): Identifies by-products via molecular ion matching.
    In related compounds, adjusting reaction pH from 7.0 to 6.5 reduced by-product formation from 8% to 2% .

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